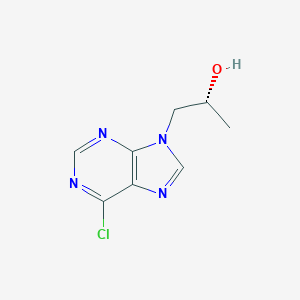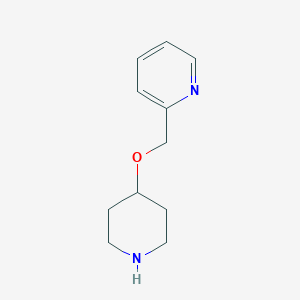
(2R)-1-(6-chloropurin-9-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(6-chloropurin-9-yl)propan-2-ol is a chemical compound that is widely used in scientific research. It is a purine derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in purine metabolism. This leads to a decrease in the levels of purine derivatives, which can have a variety of downstream effects.
Effets Biochimiques Et Physiologiques
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. It has also been shown to have anticancer effects, both in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol in lab experiments is its specificity. It targets enzymes involved in purine metabolism, making it a useful tool for studying the role of purine derivatives in various physiological processes. However, one limitation is its potential toxicity. High concentrations of ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol can be toxic to cells, making it important to use appropriate concentrations in experiments.
Orientations Futures
There are many potential future directions for research involving ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol. One area of interest is its potential as a therapeutic agent for viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on purine metabolism. Overall, ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol can be synthesized using a variety of methods. One such method involves the reaction of 6-chloropurine with 2,3-epoxypropanol in the presence of a Lewis acid catalyst. This method has been shown to yield high purity ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol with good yields.
Applications De Recherche Scientifique
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol has been widely used in scientific research. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. It has also been used as a tool to study the role of purine derivatives in various physiological processes.
Propriétés
IUPAC Name |
(2R)-1-(6-chloropurin-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNBNKMMTVWRJO-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1N=CN=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C1N=CN=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333332 |
Source


|
| Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
CAS RN |
180587-74-0 |
Source


|
| Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)
